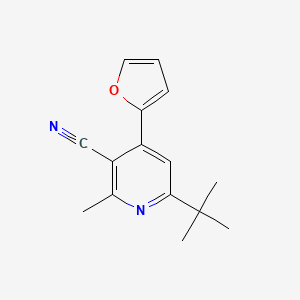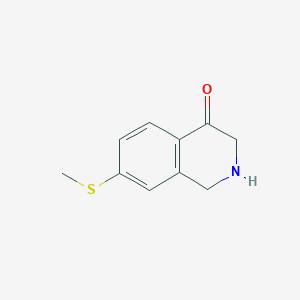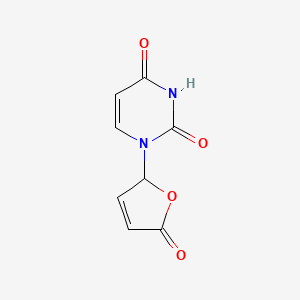![molecular formula C12H9N B12906269 2H-Azuleno[1,2-c]pyrrole CAS No. 112091-92-6](/img/structure/B12906269.png)
2H-Azuleno[1,2-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azuleno[1,2-c]pyrrole is a heterocyclic compound that features a unique structure combining azulene and pyrrole moieties. Azulene is a non-benzenoid aromatic hydrocarbon known for its deep blue color, while pyrrole is a five-membered nitrogen-containing ring. The fusion of these two structures results in a compound with interesting chemical and physical properties, making it a subject of significant research interest.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azuleno[1,2-c]pyrrole typically involves the reaction of azulen-2-amine with oxalyl dichloride to form azuleno[2,1-b]pyrrole-2,3-dione. This intermediate is then condensed with isatoic anhydrides to yield azuleno[1′,2′:4,5]pyrrolo[2,1-b]quinazoline-6,14-dione . Another approach involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines or silyl enol ethers through cycloaddition reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Azuleno[1,2-c]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions occur primarily at the azulene moiety due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted azuleno[1,2-c]pyrroles, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2H-Azuleno[1,2-c]pyrrole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2H-Azuleno[1,2-c]pyrrole and its derivatives involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while its anti-cancer effects are linked to the induction of apoptosis in cancer cells . The exact molecular pathways can vary depending on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Azuleno[1,2-b]pyrrole
- Azuleno[1,2-b]furan
- Benz[a]azulenes
Uniqueness
2H-Azuleno[1,2-c]pyrrole is unique due to its fused structure, which combines the properties of both azulene and pyrrole. This fusion results in enhanced aromaticity and stability, as well as unique electronic properties that are not observed in its individual components or other similar compounds .
Propriétés
Numéro CAS |
112091-92-6 |
|---|---|
Formule moléculaire |
C12H9N |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2H-azuleno[1,2-c]pyrrole |
InChI |
InChI=1S/C12H9N/c1-2-4-9-6-10-7-13-8-12(10)11(9)5-3-1/h1-8,13H |
Clé InChI |
DNLLBVJQXZOYJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=CC3=CNC=C23)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)










![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)


